Substituent-Dependent Kinase Inhibition: RSK2 and MAP2K4 Activity of 7-Substituted 2-Aminobenzoxazoles
As a member of the 7-substituted 2-aminobenzoxazole chemotype, 7-bromo-4-methoxy-1,3-benzoxazol-2-amine is positioned within a scaffold class with validated RSK2 and MAP2K4 inhibitory activity. In biochemical Z'-LYTE assays, a closely related 7-substituted benzoxazole analog demonstrated IC50 values of 399 nM against RSK2 and 281 nM against MAP2K4 [1]. Unsubstituted 2-aminobenzoxazole (lacking the 7-bromo and 4-methoxy groups) exhibits negligible RSK2 inhibition at comparable concentrations, confirming that 7-position substitution is a prerequisite for target engagement [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Target compound not directly assayed; 7-substituted analog: RSK2 IC50 = 399 nM; MAP2K4 IC50 = 281 nM [1] |
| Comparator Or Baseline | 2-Aminobenzoxazole (unsubstituted parent): IC50 > 10,000 nM (no significant inhibition) [2] |
| Quantified Difference | At least 25-fold difference in potency |
| Conditions | Biochemical Z'-LYTE kinase assay; 100 μM compound preincubated 1 hr; substrate addition and 1 hr incubation |
Why This Matters
This demonstrates that the 7-position substituent is essential for kinase engagement, making unsubstituted benzoxazoles unsuitable substitutes for SAR campaigns.
- [1] BindingDB. BDBM50607924. IC50 data for RSK2 (399 nM) and MAP2K4 (281 nM). ChEMBL CHEMBL5278864. View Source
- [2] Costales, A., et al. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1592-1596. View Source
